N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Description

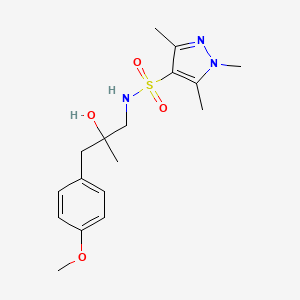

This compound is a pyrazole-sulfonamide derivative characterized by a 1,3,5-trimethylpyrazole core linked to a sulfonamide group. The sulfonamide nitrogen is substituted with a 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl chain.

Properties

IUPAC Name |

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4S/c1-12-16(13(2)20(4)19-12)25(22,23)18-11-17(3,21)10-14-6-8-15(24-5)9-7-14/h6-9,18,21H,10-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYXDFQMUDAADZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C)(CC2=CC=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound that belongs to the pyrazole and sulfonamide classes, which are known for their diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its specific molecular structure, which includes a pyrazole ring substituted with a sulfonamide group and a methoxyphenyl moiety. Its chemical formula is .

Biological Activities

Antiproliferative Activity

Recent studies have demonstrated that derivatives of pyrazole-4-sulfonamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays have shown that these compounds can inhibit the growth of U937 cells with an IC50 value indicating effective concentration levels without causing cytotoxicity .

Mechanism of Action

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Protein Glycation : Pyrazole sulfonamides have been reported to inhibit glycation processes, which are implicated in diabetic complications .

- Antibacterial and Antifungal Properties : The compound has shown efficacy against a range of bacterial and fungal strains, suggesting its potential use as an antimicrobial agent .

- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to reduce inflammatory markers such as TNF-α and IL-6 in vitro, indicating their potential for treating inflammatory diseases .

Case Studies

- Anticancer Activity : A study focused on the synthesis of new pyrazole derivatives revealed that compounds similar to this compound exhibited promising anticancer properties when tested against various cell lines. The results indicated selective cytotoxicity towards cancer cells while sparing normal cells .

- Antimicrobial Testing : In another study, derivatives were screened against bacterial strains such as E. coli and Staphylococcus aureus. The results showed that certain modifications to the pyrazole structure enhanced antibacterial activity significantly compared to standard antibiotics .

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

a) 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide ()

- Core Structure : Pyrazole-sulfonamide with a pyridine ring.

- Key Substituents :

- 4-Butyl and 3,5-dimethyl groups on pyrazole.

- 4-Chlorophenyl carbamoyl group on sulfonamide.

- Impact: The 4-chlorophenyl group increases lipophilicity compared to the target compound’s 4-methoxyphenyl group, which may reduce aqueous solubility but enhance membrane permeability .

b) Fluorinated Pyrazolo[3,4-d]pyrimidin Derivatives ()

- Core Structure: Pyrazolo-pyrimidine fused with a chromenone ring and benzenesulfonamide.

- Key Substituents: Fluorine atoms on the chromenone and phenyl rings. Carboxamide or isopropyl groups.

- Impact: Fluorine enhances metabolic stability and binding affinity (e.g., kinase inhibition) but may increase toxicity risks .

c) Imidazo-Pyrrolo-Pyrazine Sulfonamides ()

- Core Structure : Complex bicyclic systems (imidazo-pyrrolo-pyrazine) with cyclopropanesulfonamide.

- Key Substituents :

- Ethyl, hydroxyethyl, or methylsulfonylethyl groups.

- Impact :

d) Nitro- and Difluoromethyl-Substituted Pyrazole Sulfonamides ()

- Core Structure : Pyrazole-sulfonamide with nitro or difluoromethyl groups.

- Key Substituents :

- 4-Nitro and difluoromethyl groups.

- Difluoromethyl groups mimic hydroxyl or methyl groups while improving metabolic resistance .

Q & A

Basic: What are the key steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the condensation of a substituted pyrazole precursor with a sulfonamide intermediate. Critical steps include:

- Coupling Reactions : Use of coupling agents like EDCI/HOBt for amide bond formation between the pyrazole-sulfonamide core and the hydroxypropyl-methoxyphenyl moiety .

- Temperature Control : Maintaining 0–5°C during sulfonylation to minimize side reactions .

- Purification : Flash chromatography or recrystallization to isolate the product, followed by HPLC (C18 column, acetonitrile/water gradient) to confirm purity (>95%) .

Basic: How is the compound’s structural integrity confirmed post-synthesis?

Analytical techniques are employed in tandem:

- NMR Spectroscopy : 1H and 13C NMR to verify substituent positions (e.g., methyl groups on pyrazole, methoxy on phenyl) and hydrogen bonding via hydroxyl proton shifts .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ ion) to rule out unintended adducts .

- IR Spectroscopy : Confirmation of sulfonamide (-SO₂NH-) stretches at ~1350 cm⁻¹ and 1150 cm⁻¹ .

Basic: How do functional groups influence the compound’s physicochemical properties?

- Sulfonamide Group : Enhances hydrogen-bonding capacity, impacting solubility in polar solvents (e.g., DMSO) and binding to biological targets like carbonic anhydrase .

- Pyrazole Ring : Contributes to π-π stacking interactions, affecting crystallinity and thermal stability (DSC/TGA analysis recommended) .

- 4-Methoxyphenyl Substituent : Modulates lipophilicity (logP ~2.8 via HPLC), influencing membrane permeability .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

- Analog Synthesis : Introduce substituents (e.g., halogens on phenyl, alkyl chains on pyrazole) and test bioactivity (e.g., enzyme inhibition IC50) .

- In Silico Screening : Use Schrödinger Suite for docking simulations to prioritize analogs with improved binding to targets like cyclooxygenase-2 .

- Statistical Analysis : Multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .

Advanced: What mechanistic insights exist for its biological activity?

- Enzyme Inhibition : Competitive inhibition assays (e.g., fluorescence quenching) reveal binding to kinases or proteases via sulfonamide coordination to Zn²+ in active sites .

- Cellular Uptake : Radiolabeling (³H or 14C) tracks intracellular accumulation, with LC-MS/MS quantifying metabolite formation .

Advanced: How can computational modeling predict its reactivity?

- DFT Calculations : Gaussian 09 with B3LYP/6-31G* basis set to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .

- MD Simulations : GROMACS to simulate solvation dynamics and stability in aqueous vs. lipid bilayers .

Advanced: How to resolve contradictions in reported bioactivity data?

- Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) using identical cell lines (e.g., HEK293 vs. HeLa discrepancies) .

- Purity Verification : LC-MS to confirm absence of impurities (e.g., residual starting materials) that may skew results .

Advanced: What derivatization strategies enhance its utility?

- Sulfonamide Modifications : React with acyl chlorides to form sulfonylurea derivatives, monitored by TLC (ethyl acetate/hexane 3:7) .

- Pyrazole Functionalization : Electrophilic substitution (e.g., nitration at C-3) using HNO3/H2SO4, followed by reduction to amines for further coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.